
3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the field of scientific research for its potential applications in various fields. This compound is commonly referred to as DCPTU and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of DCPTU is not fully understood. However, studies have shown that DCPTU inhibits the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and differentiation. Inhibition of CK2 activity by DCPTU leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DCPTU has been found to exhibit various biochemical and physiological effects. Studies have shown that DCPTU can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. DCPTU has also been found to have a neuroprotective effect and can protect against oxidative stress-induced neuronal damage.
实验室实验的优点和局限性
One of the advantages of using DCPTU in lab experiments is its potent antitumor activity. DCPTU has been found to be effective against various types of cancer cells, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using DCPTU in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on DCPTU. One of the potential directions is the development of DCPTU-based cancer therapies. DCPTU has been found to be effective against various types of cancer cells, and further research is needed to determine its efficacy in vivo. Another potential direction is the development of DCPTU-based antibiotics. DCPTU has been found to exhibit antibacterial and antifungal activity, and further research is needed to determine its potential as a new antibiotic. Additionally, further research is needed to determine the mechanism of action of DCPTU and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, DCPTU is a chemical compound that has gained significant attention in the field of scientific research for its potential applications in various fields. DCPTU has been found to exhibit various biochemical and physiological effects, including potent antitumor activity, antibacterial and antifungal activity, and neuroprotective effects. Further research is needed to determine the efficacy of DCPTU in vivo and its potential applications in other fields of scientific research.
合成方法
DCPTU can be synthesized through a multistep reaction process that involves the reaction of 3,4-dichlorophenyl isocyanate with furan-3-ylmethanol, followed by the reaction of the resulting intermediate with thiophen-2-ylmethanol. The final product is obtained through the purification of the resulting crude product.
科学研究应用
DCPTU has been found to have potential applications in various fields of scientific research. One of the primary applications of DCPTU is in the field of cancer research. Studies have shown that DCPTU has potent antitumor activity and can induce apoptosis in cancer cells. DCPTU has also been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2S/c18-15-4-3-13(8-16(15)19)20-17(22)21(9-12-5-6-23-11-12)10-14-2-1-7-24-14/h1-8,11H,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIZIEQSBQOFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN(CC2=COC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-propyl-1H-pyrrole-2-sulfonamide](/img/structure/B2950117.png)
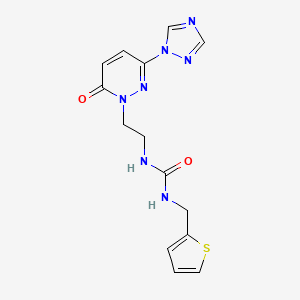
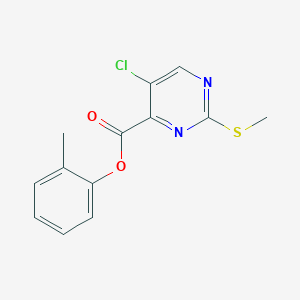
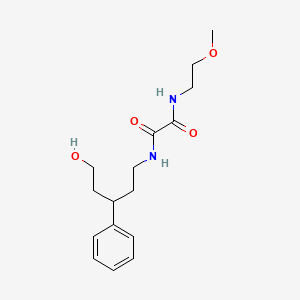
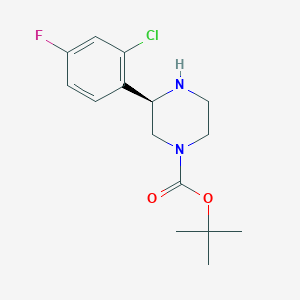
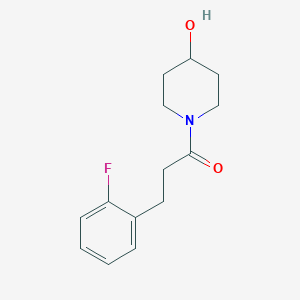

![7-chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2950128.png)

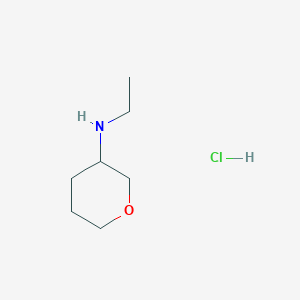
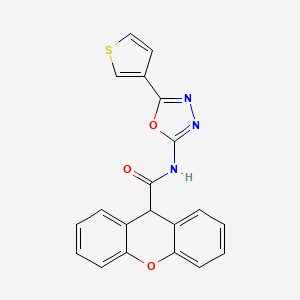
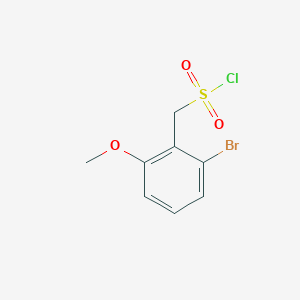
![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2950138.png)